![molecular formula C20H18O3 B5152878 7-(1-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5152878.png)
7-(1-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(1-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one, also known as CP55940, is a synthetic compound that was first synthesized in the mid-1980s. It is a potent cannabinoid receptor agonist, meaning that it binds to and activates the cannabinoid receptors in the brain and throughout the body. CP55940 has been the subject of extensive scientific research due to its potential therapeutic applications.
作用机制
7-(1-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one exerts its effects by binding to the CB1 and CB2 receptors in the brain and throughout the body. This binding activates a signaling pathway that leads to the release of neurotransmitters and other signaling molecules. This compound has been shown to have a high affinity for the CB1 receptor, which is primarily located in the brain and is involved in the regulation of mood, appetite, and pain perception.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to have analgesic properties, meaning that it can reduce pain perception. It has also been shown to have anti-inflammatory properties, which may make it useful in the treatment of conditions such as arthritis and multiple sclerosis. This compound has also been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
实验室实验的优点和局限性
7-(1-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has several advantages for use in laboratory experiments. It is a potent cannabinoid receptor agonist, meaning that it can be used to activate the endocannabinoid system and study its effects. It is also highly selective for the CB1 and CB2 receptors, which makes it useful for studying the specific effects of these receptors. However, this compound is not widely available for research purposes and its synthesis is complex and requires specialized equipment and expertise.
未来方向
There are several potential future directions for research on 7-(1-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one. One area of research could focus on the development of new synthetic cannabinoids that are more selective for the CB1 or CB2 receptors. Another area of research could focus on the development of new therapeutic applications for this compound, such as in the treatment of neurodegenerative diseases or chronic pain. Additionally, research could be conducted on the potential long-term effects of this compound use, particularly in the context of medical use.
合成方法
7-(1-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one can be synthesized by a multi-step process that involves the reaction of several different chemical compounds. The synthesis method typically involves the use of hazardous chemicals and requires specialized equipment and expertise. Due to the complexity of the synthesis process, this compound is not widely available for research purposes.
科学研究应用
7-(1-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has been used extensively in scientific research to study the endocannabinoid system, which is a complex signaling network that regulates a wide range of physiological processes. This compound has been shown to bind to both the cannabinoid receptor type 1 (CB1) and cannabinoid receptor type 2 (CB2), which are the two main cannabinoid receptors in the body.
属性
IUPAC Name |
7-(1-phenylethoxy)-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O3/c1-13(14-6-3-2-4-7-14)22-15-10-11-17-16-8-5-9-18(16)20(21)23-19(17)12-15/h2-4,6-7,10-13H,5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLRRFMOUSARSTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)OC2=CC3=C(C=C2)C4=C(CCC4)C(=O)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-[2-(methylthio)benzoyl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol](/img/structure/B5152805.png)
![1-(2-methylphenyl)-4-(1-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-3-piperidinyl)piperazine](/img/structure/B5152813.png)
![5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-N-[2-(1-pyrrolidinyl)ethyl]-2-pyridinamine](/img/structure/B5152817.png)
![N-{[3-(2,5-dimethyl-3-thienyl)-1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methyltetrahydro-2H-pyran-4-amine](/img/structure/B5152822.png)
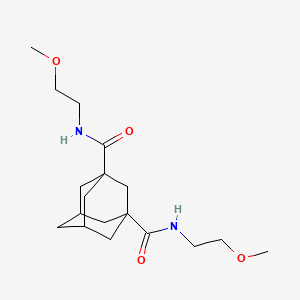
![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-(4-ethylbenzyl)-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5152828.png)
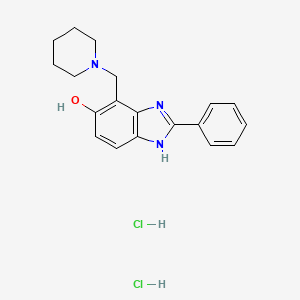
![[1-{[5-(methoxymethyl)-2-furyl]methyl}-4-(3-phenylpropyl)-4-piperidinyl]methanol](/img/structure/B5152835.png)
![(5-{4-[(4-nitrobenzyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B5152844.png)

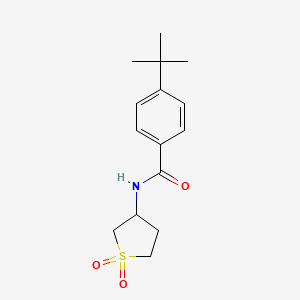
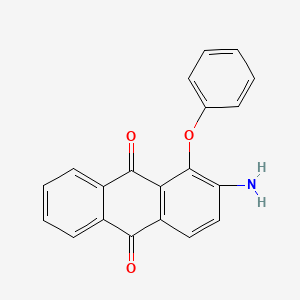
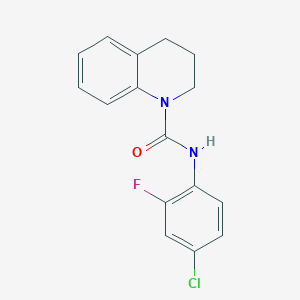
![7-fluoro-2-methyl-3-{[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole](/img/structure/B5152885.png)